molecular formula C8H7NO3 B3018652 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1779842-24-8

6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B3018652
CAS No.: 1779842-24-8
M. Wt: 165.148
InChI Key: RLAYJLBYVPPTBJ-UHFFFAOYSA-N
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Description

6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one ( 1779842-24-8) is a high-purity dihydrobenzoxazinone derivative of significant interest in chemical research and development. This compound, with the molecular formula C 8 H 7 NO 3 and a molecular weight of 165.15 g/mol, serves as a versatile precursor and core scaffold in organic synthesis . Benzoxazinone derivatives are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities. These N, O-heterocyclic skeletons are known to exhibit anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties, making them valuable templates for the development of novel therapeutic agents . The reactive sites within the benzoxazinone core also allow it to function as a synthetic building block for constructing more complex nitrogen- and oxygen-containing heterocycles, such as quinazolinones and other fused ring systems relevant to drug discovery . Beyond pharmaceutical applications, this compound and its structural analogs are utilized in materials science. Benzoxazine resins, derived from similar heterocyclic compounds, are employed in high-performance applications like fiber-reinforced plastics and adhesives, valued for their excellent heat resistance, flame retardance, and dimensional stability . The structural features of this compound, including its phenolic hydroxyl group, provide a handle for further chemical modification and polymerization, facilitating the creation of novel functional materials . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAYJLBYVPPTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779842-24-8
Record name 6-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This method is efficient and yields the desired compound with high purity. Additionally, microwave-assisted synthesis has been explored, offering a rapid and environmentally friendly alternative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Pharmacological Applications

Sedative Properties
Research indicates that derivatives of 3,4-dihydro-4-hydroxy-2H-1,3-benzoxazin-2-one exhibit sedative effects in various animal models. A study highlighted that these compounds can act as sedatives in mammals and birds, making them potential candidates for further pharmacological development .

Antitumor Activity
HBOA has been investigated for its anticancer properties. A notable study isolated a compound from Capparis sikkimensis that demonstrated significant inhibition of tumor cell replication. This compound, which is structurally related to HBOA, suggests that similar benzoxazine derivatives may possess anticancer activity .

Agricultural Applications

Allelopathic Effects
HBOA has been identified as an allelochemical, which means it can influence the growth and development of neighboring plants. Studies have shown that it can affect seed germination and growth patterns in various species, indicating its potential use as a natural herbicide or growth regulator in agricultural settings .

Biochemical Applications

Buffering Agent
In biochemical research, HBOA serves as a non-ionic organic buffering agent. It is particularly useful in cell culture applications where maintaining a stable pH (between 6 and 8.5) is crucial for optimal cell growth and function .

Synthesis and Structural Studies

Synthetic Pathways
The synthesis of HBOA involves various methods including the reaction of hydroxybenzaldehydes with isocyanates. These synthetic routes have been optimized to yield high purity and yield of the compound, facilitating its use in further research and applications .

  • Sedative Effects Study : A controlled study evaluated the sedative properties of benzoxazine derivatives on different animal models. Results indicated significant sedation at varying dosages, suggesting potential therapeutic uses in veterinary medicine.
  • Antitumor Activity Research : A bioactivity-guided fractionation study led to the isolation of a benzoxazine derivative from Capparis sikkimensis that inhibited cancer cell proliferation significantly when tested against various cancer cell lines.
  • Agricultural Impact Study : Field trials demonstrated that applying HBOA at specific concentrations could reduce weed growth without adversely affecting crop yields, highlighting its potential as an eco-friendly herbicide.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazinone Family

6-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • Structure : Benzene fused to a 1,4-oxazin-3-one ring.
  • Molecular Formula: C₈H₇NO₃ (same as the target compound).
  • Key Differences : The oxygen and nitrogen atoms are positioned at 1,4 instead of 1,3. This structural variation impacts reactivity and biological activity. For instance, the 1,4-isomer shows fungicidal activity in substituted forms .
6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
  • Structure : Bromine substituent at position 6 and methyl at position 3.
  • Molecular Formula: C₉H₈BrNO₃.
  • Key Differences: Bromine enhances electrophilicity, making it useful in cross-coupling reactions.
2-Methyl-2H-1,3-benzoxazin-4(3H)-one
  • Structure : Methyl group at position 2 and ketone at position 4.
  • Molecular Formula: C₉H₉NO₂.
  • Key Differences : The methyl substituent and ketone position shift the compound’s reactivity, favoring applications in polymer chemistry .

Target Compound :

  • Route: Cyclization of 2-aminophenol derivatives with dichloroacetyl chloride or aldehydes, followed by hydroxylation .
  • Catalysts : TMSCl or SnCl₄ enhance reaction efficiency .

Analogues :

  • 1,4-Benzoxazinones: Synthesized via Mannich-type condensations of phenols with amines and formaldehyde .
  • Brominated Derivatives : Electrophilic aromatic substitution using bromine sources .

Physicochemical Properties

Property 6-Hydroxy-1,3-benzoxazin-2-one 6-Hydroxy-1,4-benzoxazin-3-one 6-Bromo-3-methyl-1,3-benzoxazin-2-one
Molecular Weight 165.14 g/mol 165.14 g/mol 258.07 g/mol
Solubility Moderate in polar solvents Moderate in polar solvents Low (due to Br and CH₃)
Melting Point Not reported Not reported 120–122°C

Biological Activity

Overview

6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound characterized by a fused benzene and oxazine ring. This compound has garnered attention due to its diverse biological activities, including its role as an inhibitor of human DNA topoisomerase I, which is crucial in cancer treatment. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

The primary mechanism of action for this compound involves its interaction with human DNA topoisomerase I. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to the prevention of cancer cell proliferation. The compound inhibits topoisomerase I by preventing the enzyme from binding to its substrate, effectively blocking DNA relaxation necessary for replication .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : It shows significant inhibitory effects on various cancer cell lines through its action on topoisomerase I.
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections .
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

Inhibition Studies

A study examined the inhibitory activities of various derivatives of benzoxazines on human topoisomerase I. The results indicated that certain modifications to the benzoxazine structure significantly enhanced their inhibitory potency. For instance, compounds with hydroxyl groups at specific positions showed increased efficacy compared to their counterparts without these modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of a hydroxyl group at the 6-position is critical for enhancing the biological activity of these compounds. Modifications at other positions also affect their potency and selectivity towards topoisomerase I inhibition .

Data Table: Biological Activities of this compound

Biological ActivityEffectReference
AnticancerInhibits growth in various cancer cell lines
AntibacterialEffective against multiple bacterial strains
AntifungalExhibits antifungal properties
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

  • Anticancer Efficacy :
    A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The IC50 value was determined to be lower than that of standard chemotherapeutics like camptothecin, indicating its potential as a more effective treatment option .
  • Antimicrobial Testing :
    In another study focusing on its antimicrobial properties, this compound was tested against various pathogens. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A robust method involves reacting 2-hydroxybenzylamine derivatives with paraformaldehyde under mild conditions (60–80°C) in ethanol or toluene, avoiding oligomer formation by controlling stoichiometry (1:1.2 molar ratio of amine to paraformaldehyde). Solvent-free microwave-assisted synthesis has also been reported to improve yield (up to 85%) and reduce reaction time (10–15 minutes) . Optimization parameters include temperature control, solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid for acid catalysis).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : Look for characteristic signals: a singlet at δ 4.3–4.5 ppm (OCH₂N), a broad peak at δ 10–12 ppm (OH), and aromatic protons between δ 6.8–7.5 ppm.
  • ¹³C NMR : The carbonyl (C=O) appears at ~165 ppm, and the OCH₂N group resonates at 70–75 ppm.
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (OH stretch).
  • MS : Molecular ion peak [M+H]⁺ at m/z 179.1 (calculated for C₈H₇NO₃). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy) of benzoxazine derivatives?

Contradictions may arise from variations in assay conditions or structural analogs. To address this:

  • Replicate studies : Use standardized protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory assays).
  • Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity, while bulky groups improve anti-inflammatory profiles) .
  • Dose-response validation : Perform IC₅₀/EC₅₀ comparisons under identical cell lines or microbial strains.

Q. What electrochemical methods enable the synthesis or functionalization of this compound?

Electrochemical rearrangement of 3-hydroxyoxindoles in acetonitrile (0.1 M LiClO₄) at 1.5 V (vs. Ag/AgCl) yields benzoxazinones with >90% selectivity. Key parameters:

  • Electrode material : Platinum or carbon anodes.
  • Temperature : Room temperature to prevent side reactions.
  • Work-up : Neutralization with NaHCO₃ and extraction with ethyl acetate .

Q. What mechanistic insights explain the stability of the benzoxazine ring under acidic/basic conditions?

The ring’s stability is influenced by resonance stabilization of the oxazine moiety and steric hindrance from substituents. Under acidic conditions, protonation of the nitrogen destabilizes the ring, leading to hydrolysis. In basic media, deprotonation of the hydroxyl group induces ring-opening via nucleophilic attack. Computational studies (DFT) can model transition states to predict degradation pathways .

Q. How can researchers design derivatives of this compound for anti-proliferative applications?

  • Substitution strategy : Introduce electron-deficient groups (e.g., nitro, halogens) at C-6 or C-7 to enhance DNA intercalation.
  • Hybrid molecules : Conjugate with known anticancer scaffolds (e.g., quinoline, indole) via Mannich or Click reactions.
  • In vitro testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare with normal cells (e.g., HEK293) to assess selectivity .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Impurity profiling : Compare with synthetic byproducts (e.g., oligomers from incomplete cyclization).
  • Solvent effects : Ensure deuterated solvents (DMSO-d₆ or CDCl₃) do not interact with the hydroxyl group.
  • Dynamic NMR : Use variable-temperature NMR to detect tautomerism or rotational barriers .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Solvent-free synthesis : Microwave-assisted reactions reduce energy use.
  • Biocatalysis : Lipases or laccases can catalyze ring-closing steps under aqueous conditions.
  • Waste minimization : Recover unreacted precursors via column chromatography or recrystallization .

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